molecular formula C16H27BN2O4 B1397777 1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 956907-34-9

1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1397777
M. Wt: 322.2 g/mol
InChI Key: YWRBLSYOLXMZGA-UHFFFAOYSA-N
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Description

“1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C16H27BN2O4 . It has a molecular weight of 322.2 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, an oxane ring, and a tetramethyl-1,3,2-dioxaborolane group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

Synthesis and Bioevaluation:

Pyrazoles, including derivatives similar to the compound , are synthesized under various conditions and evaluated for their potential physical and chemical properties. These compounds have shown a wide range of applications, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Anti-Inflammatory and Antiviral Design:

Pyrazole scaffolds are central in the design of anti-viral and anti-inflammatory therapeutics against multiple targets. Their versatility in biotic areas has attracted significant attention from scientists, leading to the exploration of novel pyrazole derivatives for various potential applications (Karati et al., 2022).

Synthesis of Heterocycles:

Pyrazole derivatives serve as important synthons in organic synthesis, contributing to the creation of a wide array of biologically active compounds. The synthesis techniques include condensation followed by cyclization or multicomponent reactions (MCRs), showcasing the compound's role in extending heterocyclic systems and designing active biological agents (Dar & Shamsuzzaman, 2015).

Antioxidant Activity Analysis:

Analytical methods for determining the antioxidant activity of compounds, including pyrazole derivatives, have been reviewed. These methods are crucial in assessing the antioxidant capacity of complex samples, demonstrating the compound's application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Multicomponent Synthesis for Bioactive Derivatives:

The synthesis of bioactive pyrazole derivatives through multicomponent reactions highlights the efficiency and economic advantages of producing molecules with potential antibacterial, anticancer, antifungal, and antioxidant activities. This approach underscores the significance of pyrazole derivatives in pharmaceutical and medicinal chemistry (Becerra et al., 2022).

properties

IUPAC Name

1-[2-(oxan-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O4/c1-15(2)16(3,4)23-17(22-15)13-11-18-19(12-13)8-10-21-14-7-5-6-9-20-14/h11-12,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRBLSYOLXMZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731586
Record name 1-{2-[(Oxan-2-yl)oxy]ethyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

956907-34-9
Record name 1-{2-[(Oxan-2-yl)oxy]ethyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-iodo-1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-1H-pyrazole (1.0 g, 3.1 mmol) in anhydrous THF (8 mL) was added iPrMgCl (2M in THF, 3.10 mL, 6.21 mmol) at 0° C. drop by drop under nitrogen. The reaction was stirred for 1 hour at 0° C. under nitrogen. To the solution was added 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.736 g, 4.66 mmoL) at 0° C. and the resulting yellow solution was allowed to stir for 1 hour at ambient temperature under nitrogen. The reaction was quenched with sat. aqueous solution of NH4Cl (10 mL). EtOAc (50 mL) and sat aqueous NH4Cl solution (10 mL) were added. The organic layer was separated, and the aqueous layer was extracted with EtOAc (3×50 mL), dried over Na2SO4, and concentrated to give the crude product as yellow oil. The oil was purified a silica gel column eluting with EtOAc and hexanes to provide 1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole as clear oil (800 mgs, 80% yield). 1H NMR (300 MHz, DMSO-d6) δ 7.91 (s, 1H) 4.48-4.54 (m, 1H) 4.26-4.33 (m, 2H) 3.86-3.90 (m, 1H) 3.66-3.76 (m, 1H) 3.45-3.57 (m, 1H) 3.33-3.39 (m, 1H) 1.33-1.70 (m, 6H) 1.24 (s, 12H).
Quantity
1 g
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reactant
Reaction Step One
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3.1 mL
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reactant
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Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-iodo-1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-1H-pyrazole (8.7 g, 27.1 mmol) in THF (75 mL) at 0° C. under argon was added isopropylmagnesium chloride as a 2 M solution in THF (27.1 mL, 54.3 mmol). The reaction was stirred for 1 h at 0° C. To it was added 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6.7 mL, 40.7 mmol) and the mixture was stirred for an additional 1 h while allowing to warm to room temperature. It was then treated with saturated ammonium chloride (100 mL) solution and the product was extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried over sodium sulfate, and filtered. Crude material was concentrated under reduced pressure to afford 7.1 g (81%) of 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a clear yellow oil. The material was taken on crude to the next step. MS m/z=323.2 [M+1]+. Calc'd for C16H27BN2O4: 322.2
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
27.1 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of iPrMgCl (2M in THF, 68.3 mL, 136.6 mmol) was added drop wise to a solution of 4-iodo-1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-1H-pyrazole (22 g, 68.3 mmol) in anhydrous THF (200 mL) 0° C. The reaction was stirred for 1 hour at 0° C. under nitrogen. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (16.1 g, 0.101 mol) was added and the resulting yellow solution was allowed to stir for 1 hour at ambient temperature under nitrogen. The reaction was quenched with sat. aqueous solution of NH4Cl and was diluted with EtOAc. The organic layer was washed with brine, and dried over Na2SO4, concentrated under reduced pressure, and purified by silica gel chromatography to give 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a oil. 1H-NMR (400 MHz, CDCl3): δ 7.75 (m, 2H), 4.48 (s, 1H), 4.30 (m, 2H), 4.10 (m, 1H), 3.78-3.71 (m, 1H), 3.63-3.59 (m, 1H), 3.42-3.38 (m, 1H), 1.60-1.46 (m, 6H), 1.29 (s, 12H).
Quantity
68.3 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 4-pyrazole boronic acid pinacol ester (2.0 g, 10.3 mmol) in anhydrous DMF (20 mL) was added cesium carbonate (4.03 g, 12.4 mmol) and the mixture stirred at RT for 10 minutes. 2-(2-Bromoethoxyl)tetrahydro-2H-pyran (1.87 mL, 12.4 mmol) was added in two portions and the mixture was heated to 70° C. After heating for 18 hours the mixture was allowed to cool to RT and partitioned between water (100 mL) and EtOAc (100 mL). The aqueous layer was washed with EtOAc (3×20 mL) and the combined organic layers washed with water (3×100 mL) followed by brine, dried (Na2SO4) and concentrated in vacuo. The resultant residue was purified by flash chromatography (SiO2, gradient 0-100% EtOAc in cyclohexane) to afford the title compound (2.15 g, 65%). LCMS: RT=3.97 min, [M+Na]+=345
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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